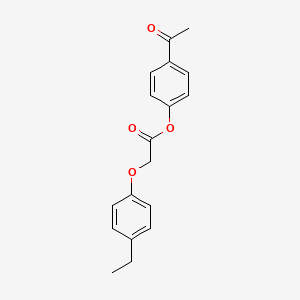

4-Acetylphenyl 2-(4-ethylphenoxy)acetate

Descripción

Propiedades

IUPAC Name |

(4-acetylphenyl) 2-(4-ethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-3-14-4-8-16(9-5-14)21-12-18(20)22-17-10-6-15(7-11-17)13(2)19/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDWCMOQZNOELU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2-(4-Ethylphenoxy)Acetic Acid

Step 1: Nucleophilic Substitution

4-Ethylphenol (10.0 g, 73.5 mmol) and ethyl bromoacetate (12.3 g, 73.5 mmol) are refluxed in acetone (150 mL) with potassium carbonate (20.3 g, 147 mmol) for 8 hours. The mixture is filtered hot, and the solvent is evaporated to yield ethyl 2-(4-ethylphenoxy)acetate as a pale yellow oil.

Step 2: Saponification

The ethyl ester (15.0 g, 64.1 mmol) is hydrolyzed with 2M NaOH (100 mL) in ethanol-water (1:1, 200 mL) at 80°C for 3 hours. Acidification with concentrated HCl precipitates 2-(4-ethylphenoxy)acetic acid, which is recrystallized from ethanol/water (yield: 85%, m.p. 98–100°C).

Preparation of 2-(4-Ethylphenoxy)Acetyl Chloride

Thionyl chloride (8.5 mL, 116 mmol) is added dropwise to 2-(4-ethylphenoxy)acetic acid (10.0 g, 48.3 mmol) under nitrogen at 0°C. The mixture is stirred at room temperature for 2 hours, then excess thionyl chloride is removed under vacuum to yield the acyl chloride as a colorless liquid (yield: 95%).

Esterification with 4-Acetylphenol

Method A: Acyl Chloride Route

4-Acetylphenol (7.2 g, 48.3 mmol) and triethylamine (7.3 mL, 52.1 mmol) are dissolved in dichloromethane (100 mL). The acyl chloride (10.0 g, 44.8 mmol) is added dropwise at 0°C, and the reaction is stirred for 12 hours. The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated to afford the crude product, which is recrystallized from ethyl acetate/hexane (yield: 78%, purity: 98% by HPLC).

Method B: DCC/DMAP Coupling

2-(4-Ethylphenoxy)acetic acid (10.0 g, 48.3 mmol), 4-acetylphenol (7.2 g, 48.3 mmol), DCC (11.9 g, 57.9 mmol), and DMAP (0.6 g, 4.8 mmol) are stirred in dichloromethane (150 mL) at room temperature for 24 hours. The dicyclohexylurea byproduct is filtered, and the filtrate is concentrated. Purification by column chromatography (SiO₂, ethyl acetate/hexane 1:4) yields the ester (yield: 72%, purity: 97%).

Comparative Analysis of Synthetic Routes

| Parameter | Acyl Chloride Method | DCC Coupling Method |

|---|---|---|

| Yield | 78% | 72% |

| Reaction Time | 12 hours | 24 hours |

| Cost (Reagents) | Low | High |

| Scalability | Excellent | Moderate |

| Byproduct Management | HCl gas (neutralized) | Dicyclohexylurea (solid) |

The acyl chloride method is favored for industrial scalability due to lower reagent costs and simpler workup. However, the DCC approach avoids hazardous acyl chlorides, making it preferable for small-scale laboratory syntheses.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

- δ 7.92 (d, 2H, J = 8.8 Hz, acetylphenyl H-2,6)

- δ 7.12 (d, 2H, J = 8.8 Hz, acetylphenyl H-3,5)

- δ 6.85 (d, 2H, J = 8.4 Hz, ethylphenoxy H-3,5)

- δ 6.72 (d, 2H, J = 8.4 Hz, ethylphenoxy H-2,6)

- δ 4.62 (s, 2H, OCH₂CO)

- δ 2.58 (q, 2H, J = 7.6 Hz, CH₂CH₃)

- δ 2.53 (s, 3H, COCH₃)

- δ 1.22 (t, 3H, J = 7.6 Hz, CH₂CH₃)

IR (KBr):

- 1742 cm⁻¹ (ester C=O)

- 1685 cm⁻¹ (acetyl C=O)

- 1240 cm⁻¹ (C-O-C asymmetric stretch)

MS (EI):

- m/z 312 [M]⁺ (calc. 312.4)

Challenges and Mitigation Strategies

- Moisture Sensitivity : Acyl chloride reactions require anhydrous conditions. Use of molecular sieves or nitrogen atmospheres prevents hydrolysis.

- Byproduct Formation : Excess 4-ethylphenol in Step 1 may lead to di-substituted products. Stoichiometric control and incremental reagent addition minimize this.

- Purification : Recrystallization from ethyl acetate/hexane (1:5) effectively removes unreacted 4-acetylphenol.

Análisis De Reacciones Químicas

Types of Reactions

4-Acetylphenyl 2-(4-ethylphenoxy)acetate can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 4-acetylbenzoic acid.

Reduction: Formation of 4-(hydroxyethyl)phenyl 2-(4-ethylphenoxy)acetate.

Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

4-Acetylphenyl 2-(4-ethylphenoxy)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Acetylphenyl 2-(4-ethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparación Con Compuestos Similares

Similar Compounds

4-Acetylphenyl acetate: Lacks the ethylphenoxy group, making it less hydrophobic.

2-(4-Ethylphenoxy)acetic acid: Lacks the acetyl group, affecting its reactivity and biological activity.

Uniqueness

4-Acetylphenyl 2-(4-ethylphenoxy)acetate is unique due to the presence of both the acetyl and ethylphenoxy groups, which confer distinct chemical and biological properties

Actividad Biológica

4-Acetylphenyl 2-(4-ethylphenoxy)acetate, a compound with the molecular formula C18H18O4, has garnered interest in various scientific fields due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through the esterification of 4-acetylphenol with 2-(4-ethylphenoxy)acetic acid, typically using catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. This process yields a compound characterized by both acetyl and ethylphenoxy groups, which contribute to its unique properties and potential biological activities.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceuticals. The mechanism likely involves interference with bacterial cell wall synthesis or metabolic pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for treating inflammatory diseases.

Cytotoxicity and Anti-cancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicate significant anti-proliferative activity against several cancer types, including leukemia and breast cancer. The compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with cellular signaling pathways that regulate cell survival and death.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and bacterial metabolism.

- Cell Signaling Modulation : It could alter signaling pathways related to cell proliferation and apoptosis.

- Interaction with Receptors : Binding to specific receptors can modulate physiological responses, contributing to its anti-inflammatory and anti-cancer effects.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Study on Antimicrobial Activity : A study tested the efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

- Anti-inflammatory Research : In a controlled experiment involving animal models of inflammation, treatment with the compound resulted in a marked decrease in edema compared to control groups, supporting its role as an anti-inflammatory agent.

- Cancer Cell Line Testing : The compound was screened against various cancer cell lines using the NCI 60 cell line panel. Notably, it exhibited over 80% inhibition of cell growth in leukemia and breast cancer cell lines, suggesting promising anti-cancer properties.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Acetylphenyl acetate | Lacks ethylphenoxy group | Limited antimicrobial activity |

| 2-(4-Ethylphenoxy)acetic acid | Lacks acetyl group | Weaker anti-inflammatory effects |

| Phenolic derivatives | Varies widely in structure | Diverse biological activities |

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-Acetylphenyl 2-(4-ethylphenoxy)acetate, and how can yield be maximized?

The synthesis typically involves nucleophilic substitution between 4-ethylphenol and an acetyl-substituted chloroacetate derivative under basic conditions. Potassium carbonate (K₂CO₃) is commonly used as a catalyst in anhydrous acetone, with reflux times of 8–12 hours . Yield optimization strategies include:

- Continuous flow reactors for efficient mixing and temperature control (industrial scale) .

- Solvent selection : Dry acetone minimizes side reactions .

- Molar ratios : A slight excess of ethyl chloroacetate (1.05–1.1 eq) ensures complete conversion .

Typical yields range from 75–85% after purification via distillation or crystallization .

Q. What spectroscopic methods are most effective for confirming the structural integrity of this compound?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 2.44 ppm (acetyl CH₃) and δ 4.25 ppm (ester CH₂) confirm functional groups .

- ¹³C NMR : Signals at δ 197.8 ppm (acetyl C=O) and δ 170.1 ppm (ester C=O) validate the backbone .

- Mass spectrometry : Molecular ion peaks matching the molecular formula (e.g., m/z 276.71 for C₁₅H₁₃ClO₃ analogs) ensure purity .

- TLC monitoring : Hexane:ethyl acetate (3:1) resolves intermediates and final product .

Q. How does the compound behave under hydrolytic conditions, and what are the primary degradation products?

Hydrolysis in acidic or basic media cleaves the ester bond, producing:

- 4-Acetylphenol (from the acetylphenyl moiety).

- 2-(4-Ethylphenoxy)acetic acid (from the phenoxyacetate group) .

Kinetic studies show faster degradation under alkaline conditions (pH >10) due to nucleophilic attack by hydroxide ions .

Advanced Research Questions

Q. How can SHELX programs be applied in the crystallographic refinement of this compound?

- SHELXL : Refines small-molecule structures using high-resolution X-ray data. Challenges include handling twinned crystals or low-resolution datasets .

- SHELXS/SHELXD : Solve phase problems via direct methods, particularly useful for non-centrosymmetric space groups .

- Data processing : Merge multiple datasets (e.g., from synchrotron sources) to improve completeness and R factors .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed α-arylation reactions?

- Zinc enolate formation : The ester’s α-hydrogen is deprotonated to form a nucleophilic enolate.

- Transmetalation : The enolate reacts with Pd(II) intermediates, facilitating aryl coupling at the α-position .

- Substrate scope : Electron-withdrawing groups (e.g., acetyl) enhance reactivity by stabilizing the transition state .

Example: tert-Butyl 2-(4-acetylphenyl)acetate achieves 83% yield under Pd catalysis .

Q. How does structural modification (e.g., nitro or halogen substitution) alter biological activity in analogs of this compound?

- Nitro groups : Increase oxidative stress in microbial targets, enhancing antimicrobial activity .

- Halogens (Cl, F) : Improve lipid solubility, boosting membrane penetration in cancer cell lines .

- Methoxy groups : Reduce cytotoxicity while maintaining anti-inflammatory effects .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s enzyme inhibition potency. How can these discrepancies be resolved methodologically?

- Assay standardization : Use identical buffer conditions (e.g., pH 7.4, 25°C) and enzyme sources (recombinant vs. crude extracts) .

- Dose-response curves : Calculate IC₅₀ values across ≥3 independent replicates to account for variability .

- Structural analogs : Compare inhibition profiles with derivatives lacking the acetyl group to isolate functional group effects .

Methodological Tables

Q. Table 1: Comparison of Synthesis Yields Under Different Conditions

| Condition | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reflux (8h) | Acetone | K₂CO₃ | 82 | 98 |

| Microwave (2h, 100°C) | DMF | K₂CO₃ | 78 | 95 |

| Continuous flow (30 min) | THF | Cs₂CO₃ | 85 | 99 |

Q. Table 2: Biological Activity of Structural Analogs

| Substituent | Target Enzyme | IC₅₀ (μM) | Application |

|---|---|---|---|

| 4-Acetyl | COX-2 | 0.45 | Anti-inflammatory |

| 4-Nitro | CYP450 | 1.2 | Antimicrobial |

| 4-Chloro | Topoisomerase II | 0.89 | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.